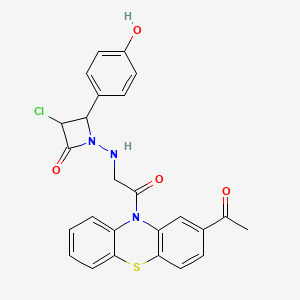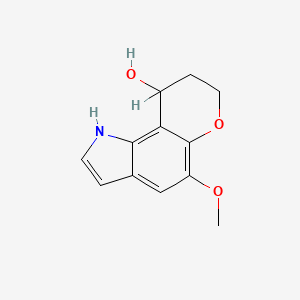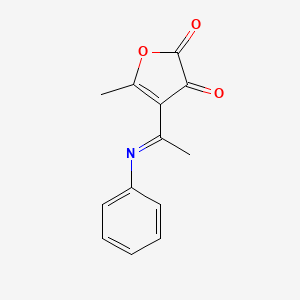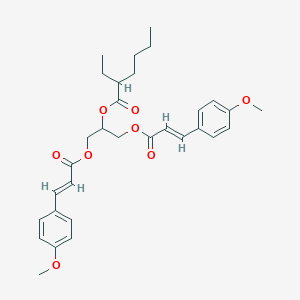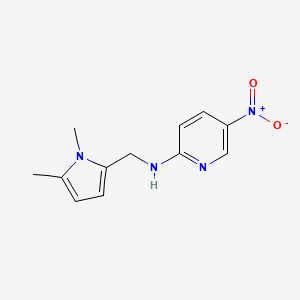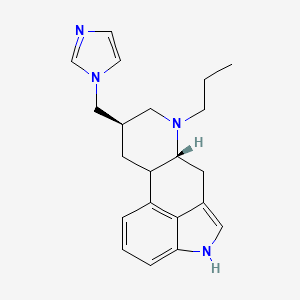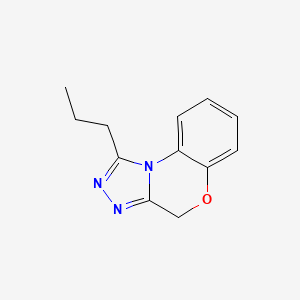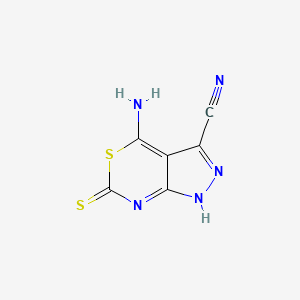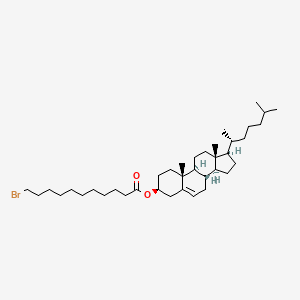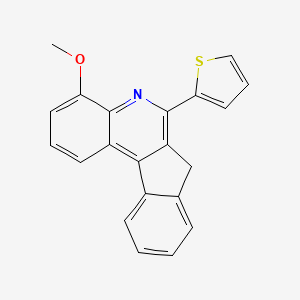
Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N-methyl-,P-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N-methyl-,P-oxide is a complex chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a urea moiety linked to a bis(2-chloroethyl)amino group and a tetrahydro-2H-1,3,2-oxazaphosphorin ring.
準備方法
The synthesis of Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N-methyl-,P-oxide typically involves multiple steps. The synthetic route often starts with the preparation of the bis(2-chloroethyl)amine, followed by its reaction with a suitable phosphoramide precursor to form the tetrahydro-2H-1,3,2-oxazaphosphorin ring.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: The P-oxide group can be further oxidized under specific conditions.
Reduction: The bis(2-chloroethyl)amino group can be reduced to form different derivatives.
Substitution: The chlorine atoms in the bis(2-chloroethyl)amino group can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
科学的研究の応用
Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N-methyl-,P-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of specialized polymers and materials.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The bis(2-chloroethyl)amino group is known to form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication. This property is particularly significant in its potential anticancer activity. The tetrahydro-2H-1,3,2-oxazaphosphorin ring and the P-oxide group contribute to the compound’s stability and reactivity, enhancing its overall biological effects .
類似化合物との比較
Compared to other similar compounds, Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N-methyl-,P-oxide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide
- Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-(4-bromophenyl)-N-hydroxy-, P-oxide These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties .
特性
CAS番号 |
81733-11-1 |
|---|---|
分子式 |
C9H19Cl2N4O4P |
分子量 |
349.15 g/mol |
IUPAC名 |
1-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]oxy]-1-methylurea |
InChI |
InChI=1S/C9H19Cl2N4O4P/c1-14(9(12)16)19-8-2-7-18-20(17,13-8)15(5-3-10)6-4-11/h8H,2-7H2,1H3,(H2,12,16)(H,13,17) |
InChIキー |
MECIDGMXYKQOQW-UHFFFAOYSA-N |
正規SMILES |
CN(C(=O)N)OC1CCOP(=O)(N1)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



